molecular formula C15H16N2O4S B5724693 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No. B5724693
M. Wt: 320.4 g/mol
InChI Key: ZVVUJNHEXJLCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as the ability to inhibit the growth of certain pests. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide in lab experiments is its potential as a new drug candidate. This compound has been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the development of new drugs. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has been shown to have the ability to inhibit the growth of certain pests, making it a potential candidate for the development of new pesticides.
However, there are also limitations to using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Without a clear understanding of how this compound works, it can be difficult to optimize its use in lab experiments. In addition, the synthesis method for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide is complex, which can make it difficult to obtain large quantities of the compound for use in lab experiments.

Future Directions

There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide. One area of research is to further investigate its mechanism of action, which could provide insights into its potential use as a drug or pesticide. Another area of research is to optimize the synthesis method for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide, which could make it easier to obtain large quantities of the compound for use in lab experiments. Finally, there is a need to conduct further in vivo studies to evaluate the safety and efficacy of this compound as a drug or pesticide.

Synthesis Methods

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-acetyl-4-methyl-1,3-thiazole-2-amine to form the desired product. The synthesis method is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield of the desired product.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has been extensively researched for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. This compound has been shown to have potential as an anti-inflammatory and anti-cancer agent, and has been tested in various in vitro and in vivo studies. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)12-10(20-3)6-5-7-11(12)21-4/h5-7H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVUJNHEXJLCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=C2OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide

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